4-(Thiolan-2-yl)butanoic acid
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Overview
Description
4-(Thiolan-2-yl)butanoic acid is an organic compound that features a thiolane ring attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-2-yl)butanoic acid typically involves the reaction of thiolane with butanoic acid derivatives under specific conditions. One common method is the coupling of thiolane with a butanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiolane derivatives.
Scientific Research Applications
4-(Thiolan-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Thiolan-2-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)butanoic acid: Similar structure but with a thienyl ring instead of a thiolane ring.
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Another related compound with different functional groups.
Uniqueness
4-(Thiolan-2-yl)butanoic acid is unique due to its thiolane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H14O2S |
---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
4-(thiolan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H14O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h7H,1-6H2,(H,9,10) |
InChI Key |
JREZBCPONMCGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CCCC(=O)O |
Origin of Product |
United States |
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